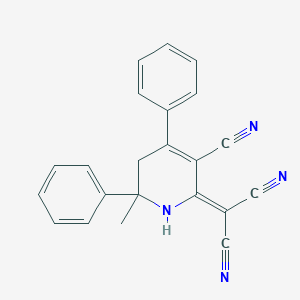
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile
説明
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile, also known as DCM, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. DCM is a potent electron acceptor and has been widely used in organic synthesis as a Michael acceptor. In recent years, DCM has also been explored for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophilic sites in target molecules. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been shown to form covalent adducts with proteins and DNA, leading to their inactivation. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has also been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of stress response pathways. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to alter the lipid composition of cell membranes, leading to changes in membrane fluidity and permeability.
実験室実験の利点と制限
One of the main advantages of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is its potent electron accepting ability, which makes it a useful reagent in organic synthesis. In addition, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to exhibit a broad range of biological activities, making it a promising lead compound for the development of new drugs. However, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is highly reactive and can form toxic adducts with proteins and DNA, which can limit its use in certain experiments. Furthermore, the mechanism of action of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile. One area of research is the development of new synthetic methods for (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile and its derivatives. Another area of research is the elucidation of the mechanism of action of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile, which could lead to the development of more potent and selective analogs. In addition, the therapeutic potential of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile and its derivatives for the treatment of cancer, viral infections, and bacterial infections should be further explored. Finally, the toxicity of (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile and its derivatives should be thoroughly investigated to ensure their safety for use in humans.
科学的研究の応用
(3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, (3-cyano-6-methyl-4,6-diphenyl-5,6-dihydro-2(1H)-pyridinylidene)malononitrile has been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2-(5-cyano-2-methyl-2,4-diphenyl-1,3-dihydropyridin-6-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-22(18-10-6-3-7-11-18)12-19(16-8-4-2-5-9-16)20(15-25)21(26-22)17(13-23)14-24/h2-11,26H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMKBDSXUAAAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=C(C#N)C#N)N1)C#N)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dicyanomethylene-1,2,5,6-tetrahydro-6-methyl-4,6-diphenylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)
![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4885284.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B4885297.png)
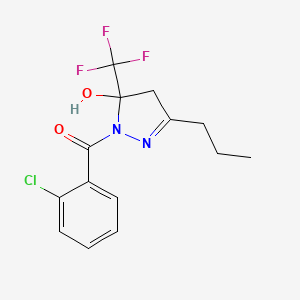
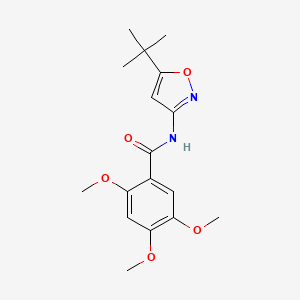
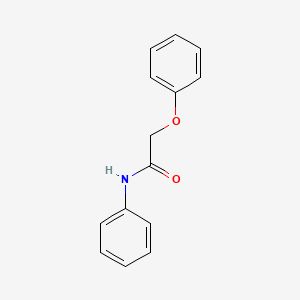
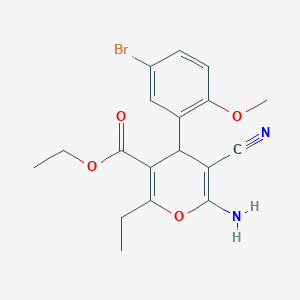
![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromobenzyl)piperazine](/img/structure/B4885337.png)
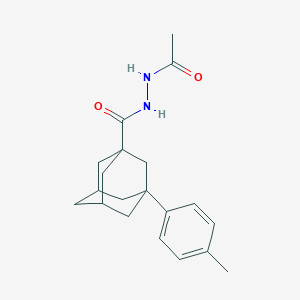
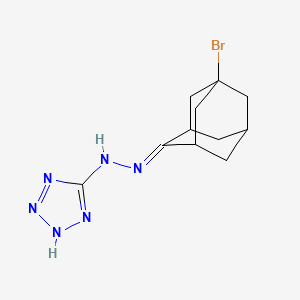
![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-cyclopentylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885384.png)